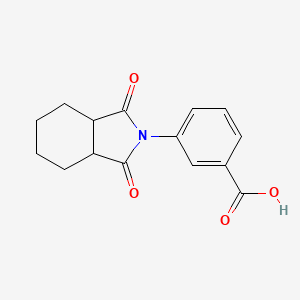![molecular formula C16H13BrN2O B5062933 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BBMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BBMI is a small molecule that has been shown to possess potent anticancer activity against a variety of cancer cell lines.
作用机制
The exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one targets multiple signaling pathways involved in cancer cell growth and survival. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of proteins involved in cell cycle regulation, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory activity, which may contribute to its anticancer activity. In addition, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
实验室实验的优点和局限性
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also stable in aqueous solutions, which makes it easy to handle in lab experiments. However, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several limitations, including its low solubility in water and its poor pharmacokinetic properties, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is to improve the pharmacokinetic properties of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, such as its bioavailability and half-life, to increase its effectiveness in vivo. Another area of research is to investigate the synergistic effects of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one with other anticancer agents, such as chemotherapy drugs and targeted therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and to identify its molecular targets in cancer cells.
合成方法
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process. The first step involves the synthesis of 2-bromobenzylamine, which is then reacted with indole-2,3-dione to obtain 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The purity of the synthesized 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be improved through recrystallization and chromatographic techniques.
科学研究应用
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity. In vitro studies have shown that 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-7-3-1-5-11(14)9-18-10-13-12-6-2-4-8-15(12)19-16(13)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKZNZKFVZINLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(NC3=CC=CC=C32)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5062850.png)
![4-fluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5062851.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(2,4,5-trimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5062855.png)



![methyl 4-[(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5062899.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)
![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)